3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with triethoxy groups and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The benzothiazole moiety is known to interact with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-triethoxy-N-(4-ethoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both triethoxy groups and a benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enhancing its potential as a multifunctional molecule .
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H24N2O4S/c1-5-25-15-11-14(12-16(26-6-2)19(15)27-7-3)20(24)23-21-22-18-13(4)9-8-10-17(18)28-21/h8-12H,5-7H2,1-4H3,(H,22,23,24) |
InChI Key |
SQRZYHFMKDQMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.